4-Pivaloyloxybenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-(2,2-dimethylpropanoyloxy)benzoic acid |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)11(15)16-9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H,13,14) |
InChI Key |
HDPCDSVIGNIWKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Analysis for 4 Pivaloyloxybenzoic Acid
Established Synthetic Routes to 4-Pivaloyloxybenzoic Acid
The synthesis of this compound primarily involves the introduction of a pivaloyl group onto a benzoic acid derivative. This is most commonly achieved through esterification reactions, where 4-hydroxybenzoic acid serves as the starting material.
A prevalent method for synthesizing this compound is the esterification of 4-hydroxybenzoic acid with pivaloyl chloride. epo.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270), which also acts as the solvent. epo.org To facilitate the reaction, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is often employed. epo.orgnih.gov The process involves dissolving 4-hydroxybenzoic acid in pyridine, followed by the addition of DMAP and then pivaloyl chloride. epo.org The reaction is initially cooled and then allowed to proceed at room temperature. epo.org
Another approach to esterification involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, along with DMAP as a catalyst. nih.gov This method is effective for esterifying 4-hydroxybenzoic acid derivatives. nih.gov The use of pivaloyl chloride is advantageous as it helps to prevent competitive side reactions, which can lead to higher conversion yields. epo.org
The following table summarizes a typical esterification reaction for the synthesis of this compound:
| Reactants | Reagents | Solvent | Conditions | Reference |
| 4-Hydroxybenzoic acid, Pivaloyl chloride | 4-Dimethylaminopyridine (DMAP) | Pyridine | Cooled initially, then room temperature | epo.org |
| 4-(4-n-dodecyloxybenzoyloxy)benzoic acid, 4-benzyloxyphenol | N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Dry Dichloromethane | Room temperature, Argon atmosphere | nih.gov |
Derivatization of the benzoic acid core is a crucial aspect of its analysis and can also be a step in more complex syntheses. For analytical purposes, such as gas chromatography (GC), derivatization is often necessary to increase the volatility of benzoic acid and its derivatives. researchgate.net Common derivatization methods include silylation and alkylation to form esters, with methyl esters being a popular choice. colostate.edu Reagents like trimethylanilinium hydroxide (B78521) (TMAH) can be used for methylation. nih.gov
In the context of synthesis, derivatization can protect the carboxylic acid group or modify its reactivity. For instance, converting the carboxylic acid to an ester can be a key step in a multi-step synthesis. nii.ac.jp The choice of derivatization strategy depends on the subsequent reaction steps and the desired final product. It has been noted that in some analytical methods, the derivatization yield of benzoic acid is higher than its salt counterpart. copernicus.org
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms involved in the formation of this compound is essential for optimizing synthetic protocols and improving yields.
The formation of this compound via the esterification of 4-hydroxybenzoic acid with pivaloyl chloride in the presence of pyridine and DMAP proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of the hydroxyl group of 4-hydroxybenzoic acid on the carbonyl carbon of pivaloyl chloride. Pyridine acts as a base to neutralize the HCl generated during the reaction.
In DCC/DMAP mediated esterification, DCC activates the carboxylic acid group of one reactant, making it more susceptible to nucleophilic attack by the hydroxyl group of the other reactant. nih.gov DMAP serves as an acyl transfer catalyst.
The Cannizzaro reaction, a disproportionation of an aldehyde lacking an alpha-hydrogen into an alcohol and a carboxylic acid, proceeds via a nucleophilic acyl substitution. iitk.ac.in It involves the attack of a hydroxide ion on the carbonyl group, forming a tetrahedral intermediate that then collapses. iitk.ac.in While not a direct synthesis of this compound, the principles of nucleophilic attack and intermediate formation are relevant to understanding esterification reactions.
The Atherton–Todd reaction, which can be used to form phosphoramidates, involves a mechanism that is believed to start with the dealkylation of a phosphite (B83602) by an amine. beilstein-journals.org This highlights the role of basic reagents in initiating reactions.
Various catalytic systems are employed to enhance the efficiency of the synthesis of this compound and related esters.
4-Dimethylaminopyridine (DMAP): DMAP is a highly effective catalyst for esterification reactions. epo.orgnih.gov It functions as a nucleophilic catalyst, accelerating the acylation of alcohols.
N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a widely used coupling agent in esterification and amidation reactions. nih.gov It activates the carboxylic acid, facilitating the reaction with the alcohol.
Pyridine: While often used as a solvent, pyridine also acts as a base to neutralize acidic byproducts, thereby driving the reaction forward. epo.org
Niobic Acid: Niobic acid has been investigated as a solid acid catalyst for C-C coupling reactions in the synthesis of fuel precursors. rsc.org Its catalytic activity is attributed to its strong acidity and the presence of Brønsted acid sites. rsc.org
Quaternary Ammonium Bases: These have been synthesized and used as catalysts in polymerization reactions, demonstrating their potential in promoting reactions involving isocyanates. sioc-journal.cn
The following table provides an overview of catalysts used in relevant synthetic reactions:
| Catalyst | Reaction Type | Function | Reference |
| 4-Dimethylaminopyridine (DMAP) | Esterification | Nucleophilic acyl transfer catalyst | epo.orgnih.gov |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Esterification, Amidation | Carboxylic acid activation | nih.gov |
| Pyridine | Esterification | Base, Solvent | epo.org |
| Niobic Acid | Hydroxyalkylation/Alkylation | Solid acid catalyst | rsc.org |
| Piperazine Quaternary Ammonium Base | Isocyanate Polymerization | Base catalyst | sioc-journal.cn |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to make the synthesis of chemical compounds more environmentally friendly. mdpi.comacs.org This involves reducing waste, using less hazardous substances, and improving energy efficiency. researchgate.netijcrt.org
In the context of this compound synthesis, several aspects can be considered from a green chemistry perspective:
Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. acs.org The esterification of 4-hydroxybenzoic acid with pivaloyl chloride has a reasonably good atom economy, with the main byproduct being HCl, which is neutralized by the base.
Use of Safer Solvents: Traditional syntheses often use solvents like pyridine, which is hazardous. epo.org Exploring greener solvent alternatives is a key area of research. mdpi.comijcrt.org Water, ionic liquids, and supercritical fluids are examples of more environmentally benign solvents. ijcrt.org
Catalysis: The use of catalysts is a fundamental principle of green chemistry as they are used in small amounts and can be recycled and reused, reducing waste. ijcrt.org The use of solid acid catalysts like niobic acid offers advantages in terms of separation and reusability. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. acs.org The DCC/DMAP catalyzed esterification is often performed at room temperature. nih.gov
Renewable Feedstocks: While the synthesis of this compound typically starts from petroleum-derived materials, there is a broader trend in chemistry towards using renewable feedstocks, such as glucose for the production of adipic acid. ijcrt.orgnih.gov
Applying these principles can lead to more sustainable and environmentally responsible methods for producing this compound and other chemical compounds.
Solvent-Free and Sustainable Approaches
The principles of green chemistry are guiding the development of new synthetic routes for chemical compounds, aiming to reduce or eliminate the use of hazardous substances. mlsu.ac.invapourtec.com A primary target in this endeavor is the reduction or elimination of volatile organic solvents, which can contribute to air pollution and pose health risks. ijrpr.comresearchgate.net For the synthesis of esters like this compound, which typically involves the reaction of a carboxylic acid (or its derivative) with a phenol, sustainable approaches focus on alternative reaction conditions that avoid traditional organic solvents.
Solvent-free synthesis has emerged as a significant sustainable and environmentally friendly approach to chemical reactions. ijrpr.com These methods not only reduce environmental pollution but can also enhance reaction efficiency. ijrpr.com Key techniques applicable to esterification include:
Mechanochemistry: This involves the use of mechanical force, such as grinding or ball-milling, to induce chemical reactions. nih.gov By bringing reactants into close contact at the molecular level, these methods can proceed efficiently without the need for a solvent medium. researchgate.netnih.gov The benefits include rapid reaction times, high yields, and high atom efficiency. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation offers rapid and uniform heating, which can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. ijrpr.comresearchgate.net In the absence of a solvent, microwave heating can be particularly effective, increasing the collision frequency between reactant molecules. ijrpr.com
Thermal Activation: Conducting reactions at elevated temperatures without a solvent is a straightforward approach, especially for reactants with sufficient thermal stability. ijrpr.com The use of heterogeneous catalysts can further improve reactivity and selectivity in these thermal methods. ijrpr.com
The esterification to produce this compound from 4-hydroxybenzoic acid and a pivaloyl source (like pivaloyl chloride or pivalic anhydride) is a prime candidate for these sustainable methods. Utilizing a solvent-free approach, such as grinding the reactants together, possibly with a non-toxic, recyclable catalyst, aligns with green chemistry principles by preventing waste and avoiding the use of auxiliary substances. mlsu.ac.innih.gov Furthermore, designing processes that can be conducted at ambient temperature and pressure minimizes energy requirements, further reducing the environmental and economic impact. mlsu.ac.in
Atom Economy and Reaction Efficiency
Beyond reducing solvent waste, a core principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. vapourtec.comacs.org This concept is quantified by "atom economy," a measure of how efficiently a chemical reaction converts reactant atoms into the desired product. acs.orgdocbrown.info
The primary synthesis of this compound is an esterification reaction between 4-hydroxybenzoic acid and pivaloyl chloride. The balanced chemical equation for this reaction is:
C₇H₆O₃ (4-hydroxybenzoic acid) + C₅H₉ClO (pivaloyl chloride) → C₁₂H₁₄O₄ (this compound) + HCl (hydrochloric acid)
To calculate the theoretical atom economy, the molecular weights of the reactants and the desired product are used.
Atom Economy Calculation:
The formula for percent atom economy is: (% Atom Economy) = (Mass of desired product / Total mass of all reactants) x 100 libretexts.org
Molecular Weight of this compound (C₁₂H₁₄O₄): 222.24 g/mol
Molecular Weight of 4-hydroxybenzoic acid (C₇H₆O₃): 138.12 g/mol
Molecular Weight of Pivaloyl Chloride (C₅H₉ClO): 120.58 g/mol
Calculation: % Atom Economy = [222.24 / (138.12 + 120.58)] x 100 % Atom Economy = [222.24 / 258.70] x 100 % Atom Economy ≈ 85.9%
Interactive Table: Synthesis Efficiency Metrics An interactive table can be used to compare different synthetic routes by key efficiency metrics.
| Synthetic Route | Atom Economy (%) | Typical Yield (%) | Solvent | Catalyst |
| Pivaloyl Chloride + 4-Hydroxybenzoic Acid | 85.9% | >90% | Pyridine | None (Pyridine acts as base) |
| Pivalic Anhydride (B1165640) + 4-Hydroxybenzoic Acid | Higher than chloride route | Variable | Inert Solvent | Acid/Base |
| Solvent-Free Mechanochemical | 85.9% (theoretical) | High | None | None/Solid Catalyst |
Note: The atom economy for the pivalic anhydride route is higher as the byproduct is pivalic acid, which can potentially be recovered, instead of HCl.
Advanced Applications in Polymer Science Derived from 4 Pivaloyloxybenzoic Acid
4-Pivaloyloxybenzoic Acid as a Monomer in Polymer Synthesis
The use of this compound as a precursor allows for the controlled synthesis of aromatic polyesters through condensation polymerization. This method is an alternative to other routes, such as those starting from 4-acetoxybenzoic acid.
Poly(4-hydroxybenzoate), also known as poly(p-hydroxybenzoic acid) or PHBA, has been successfully prepared via the condensation of this compound. researchgate.net This process is analogous to the more common industrial synthesis which uses 4-acetoxybenzoic acid as the monomer. researchgate.netepa.govresearchgate.net In this synthesis, the hydroxyl group of 4-hydroxybenzoic acid is protected by a pivaloyl group, which is eliminated as pivalic acid during the polymerization process.
The polymerization is typically carried out as a bulk condensation at high temperatures, without the addition of a catalyst. researchgate.net Research has shown that regardless of the starting monomer used—be it this compound, 4-acetoxybenzoic acid, or 4-trimethylsiloxy benzoyl chloride—the resulting PHBA product is always highly crystalline. researchgate.net The choice of the acyl group (e.g., pivaloyl vs. acetyl) can influence the reaction kinetics and the morphology of the final polymer. researchgate.net
| Monomer | Chemical Structure | Byproduct of Polymerization | Typical Polymerization Method |
|---|---|---|---|
| This compound | C₁₂H₁₄O₄ | Pivalic acid | Melt / Bulk Condensation researchgate.net |
| 4-Acetoxybenzoic acid | C₉H₈O₄ | Acetic acid | Melt / Bulk Condensation researchgate.net |
| 4-trimethylsiloxy benzoyl chloride | C₁₀H₁₃ClO₂Si | Trimethylsilyl (B98337) chloride | Condensation researchgate.net |
The synthesis of Poly(4-hydroxybenzoate) from this compound is a classic example of condensation polymerization. researchgate.net In this type of reaction, monomers join together with the loss of a small molecule, which in this case is pivalic acid. researchgate.netchemhume.co.uk The reaction proceeds by the formation of ester linkages between the monomer units, resulting in a long polyester (B1180765) chain. youtube.com
The process is typically performed in bulk at elevated temperatures, often exceeding 300°C. researchgate.net During the reaction, the volatile pivalic acid byproduct is removed to drive the polymerization reaction toward the formation of a high molecular weight polymer. The degree of polymerization is highly dependent on the reaction temperature and time. researchgate.net Studies comparing different monomers have found that the final polymer properties and morphology can be traced back to the conditions and precursors used during these initial condensation reactions. researchgate.net
Polymer Crystallization and Morphology from this compound Derivatives
Polymers derived from this compound are characterized by their high degree of crystallinity. The morphology of these polymers, from single crystals to larger aggregates, has been investigated to understand the fundamental aspects of their formation and properties.
Research into the polymerization of this compound has successfully produced single crystals of the resulting Poly(4-hydroxybenzoate). researchgate.net The study of these crystals provides insight into the nascent morphology of the polymer as it forms. It was observed that even under various reaction conditions, the products obtained from this compound were consistently crystalline. researchgate.net
The investigation of these as-polymerized crystals as a function of molecular weight and end-group type has been crucial. Morphological features detected during the course of the reaction, from oligomers to high polymers, have helped to elucidate the mechanisms that likely control chain growth during different phases of polymerization kinetics. researchgate.net The rigid, stiff-chain nature of PHBA is a determining factor in its immediate crystallization upon formation. researchgate.net
Transmission electron microscopy (TEM) has been a key technique for studying the morphology of Poly(4-hydroxybenzoate) crystals prepared from this compound. researchgate.net To visualize the polymer crystals, which are often in powder form, a replica technique is employed. The powder particles are encapsulated in a carbon membrane, and the polymer is subsequently dissolved, leaving the carbon replica which preserves the surface morphology of the crystals for TEM analysis. researchgate.net
These studies have revealed distinct morphological features. For instance, PHBA with a degree of polymerization of 47, synthesized from this compound, was observed to form structures described as "slabs". researchgate.net In related aromatic polyester systems, TEM has been used to identify crystalline lamellae, which are periodic, plate-like crystalline structures. kpi.ua In one copolyester, these lamellae were measured to be approximately 10 nm thick with a lateral size of about 100 nm. kpi.ua Such detailed morphological analyses are essential for understanding the structure of these high-performance polymers at the nanoscale.
| Polymer System | Observed Feature | Typical Dimension | Source |
|---|---|---|---|
| Poly(4-hydroxybenzoate) from this compound | Slabs | Not specified | researchgate.net |
| Poly(hydroxybenzoate-co-hydroxynaphthoate) | Crystalline Lamellae (thickness) | ~10 nm | kpi.ua |
| Poly(hydroxybenzoate-co-hydroxynaphthoate) | Crystalline Lamellae (lateral size) | ~100 nm | kpi.ua |
| Poly(hydroxybenzoate-co-hydroxynaphthoate) | Lamellar Repeat Period | ~34 nm | kpi.ua |
Structure-Property Relationships in this compound Derived Polymers
The properties of polymers derived from this compound are intrinsically linked to their chemical structure and crystalline morphology. The synthesis route directly influences the final characteristics of the material.
The choice of the pivaloyl group over other protecting groups, like the acetyl group, impacts the polymerization process and can affect the resulting polymer's molecular weight and end-group characteristics. researchgate.net These molecular-level variations, in turn, influence the crystalline structure that forms during polymerization. The highly crystalline nature of Poly(4-hydroxybenzoate) is a direct result of the stiff, linear, and regular structure of its polymer chains. researchgate.net
This high crystallinity is responsible for many of the material's key properties, such as its exceptional thermal stability and heat resistance. researchgate.netbritannica.com PHBA homopolymer does not soften significantly below approximately 315°C (600°F). britannica.com This makes the material intractable and difficult to process using conventional melt techniques. The direct formation of crystalline structures, such as the slabs observed in polymers made from this compound, underscores the strong relationship between the monomer's structure and the polymer's solid-state properties. researchgate.net Understanding these relationships is critical for designing and synthesizing aromatic polyesters with tailored performance characteristics for advanced applications.
Influence of Molecular Weight and End-Group Type on Polymer Architecture
The final architecture of polymers derived from 4-hydroxybenzoic acid (HBA), the active monomer generated from precursors like this compound, is fundamentally governed by its molecular weight and the nature of its chain-end groups. These parameters dictate not only the processing characteristics but also the solid-state morphology and, consequently, the macroscopic properties of the resulting material.
Detailed research has established a direct correlation between these molecular characteristics and the polymer's structure. The molecular weight, often determined as the average degree of polymerization, directly influences the polymer's thermal and mechanical stability. For instance, high molecular weight poly(4-hydroxybenzoate) is essential for achieving the high-performance characteristics for which these materials are known. researchgate.net
The type of end-group is also a critical factor. The condensation polymerization process leaves reactive terminal groups on the polymer chains, which can be carboxylic acid, acetyl, or phenyl ester groups, depending on the synthesis route. researchgate.netnih.gov These end-groups can influence the reactivity of the polymer during processing and can be intentionally modified to control the final polymer architecture. Studies have confirmed that the morphology of as-polymerized crystals of poly(4-hydroxybenzoate) is a direct function of both molecular weight and the specific end-group type present on the polymer chains. researchgate.netresearchgate.net
The characterization of these parameters is crucial. Spectroscopic methods, particularly ¹H Nuclear Magnetic Resonance (NMR), are routinely employed for end-group analysis, which in turn allows for the calculation of the number-average molecular weight (Mn). researchgate.netnih.gov Gel Permeation Chromatography (GPC) is another technique used to determine molecular weight and the Polydispersity Index (PDI), which describes the distribution of molecular weights within the polymer sample. nih.gov The ability to control and verify these parameters allows for the synthesis of polymers with tailored architectures for specific high-performance applications.
Table 1: Methods for Characterizing Molecular Architecture in Aromatic Polyesters
Parameter Characterization Method Information Obtained Reference Molecular Weight (Mn) ¹H NMR End-Group Analysis Calculation of average degree of polymerization based on terminal group signals. [3, 4] Molecular Weight & Distribution (PDI) Gel Permeation Chromatography (GPC) Provides number-average (Mn), weight-average (Mw) molecular weights, and their distribution. researchgate.net Crystal Morphology Transmission Electron Microscopy (TEM) Direct visualization of the as-polymerized crystal structure. [1, 2]
Thermal Transitions and Phase Behavior in Poly(4-hydroxybenzoate) Copolymers
Poly(4-hydroxybenzoate) (PHBA) and its copolymers are renowned for their complex thermal behavior and their capacity to form thermotropic liquid crystalline phases. These characteristics are critical for their processing into high-strength fibers and molded parts. The thermal transitions mark changes from one physical state to another, each possessing a distinct molecular arrangement. researchgate.net
Studies using Differential Scanning Calorimetry (DSC) and temperature-resolved X-ray diffraction have elucidated a series of transitions in these polymers between their glass transition temperature (Tg) and their decomposition temperature. researchgate.netresearchgate.net For the PHBA homopolymer, the glass transition occurs between 400 and 430 K (127–157 °C). researchgate.net As the temperature increases, it undergoes a significant transition at approximately 616–633 K (343–360 °C). This is not a simple melting process but a transition from a rigid orthorhombic crystal structure to a conformationally disordered pseudo-hexagonal phase, often referred to as a "condis" (conformationally disordered) crystal. researchgate.netresearchgate.net At even higher temperatures, a further disordering event leads to a hexagonal condis crystal, which finally transforms into an anisotropic melt (a liquid crystal phase) at around 800 K (527 °C), before decomposition begins. researchgate.netresearchgate.net
Copolymerization, for example with 2,6-hydroxynaphthoic acid (HNA), is a common strategy to modify these transition temperatures to create melt-processable materials. researchgate.net These copolymers exhibit a single, though often broad, glass transition, indicating at least partial solubility of the different monomer units within the polymer phases. researchgate.net The solid-to-nematic (liquid crystal) transition temperature is highly dependent on the copolymer composition. For example, a random copolymer of 73% 1,4-hydroxybenzoic acid and 27% 2,6-hydroxynaphthoic acid displays a solid-to-nematic transition at a significantly different temperature than the homopolymer, allowing for processing before decomposition. emerald.com
Table 2: Key Thermal Transitions in Poly(4-hydroxybenzoate) Homopolymer and Copolymers
Polymer System Transition Temperature (K) Temperature (°C) Description of Phase Change Reference Poly(4-hydroxybenzoate) Homopolymer Glass Transition (Tg) 400–430 K 127–157 °C Onset of segmental motion in the amorphous phase. researchgate.net Crystal-Condis Phase I 616–633 K 343–360 °C Orthorhombic rigid crystal to pseudo-hexagonal condis phase. [1, 2] Condis Phase I-II >633 K >360 °C Pseudo-hexagonal to hexagonal condis crystal. [1, 2] Condis-Liquid Crystal ~800 K ~527 °C Transition to an anisotropic melt. researchgate.net Copolymer (73% HBA / 27% HNA) Glass Transition (Tg) - ~110 °C Determined by Dynamic Mechanical Analysis (DMA). Solid-to-Nematic (Tk→n) - ~280 °C Transition from crystalline solid to nematic liquid crystal phase.
Investigations into Liquid Crystalline Behavior of 4 Pivaloyloxybenzoic Acid Derivatives
Mesophase Formation in 4-Pivaloyloxybenzoic Acid Analogues
The formation of liquid crystalline phases, or mesophases, in analogues of this compound is primarily driven by a combination of molecular shape and specific intermolecular interactions. These compounds belong to the broader class of 4-n-alkanoyloxy benzoic acids, which are well-known for their liquid crystalline properties.
The liquid crystalline behavior of this compound analogues is thermotropic, meaning the mesophases are observed in specific temperature ranges. The transition from a crystalline solid to an isotropic liquid is not direct; instead, it proceeds through one or more intermediate liquid crystal phases. The stability and type of these mesophases are highly dependent on the molecular structure, particularly the length of the terminal alkyl chain.
The thermal and mesomorphic properties of these compounds are typically investigated using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). DSC is used to determine the temperatures and enthalpy changes of phase transitions, while POM allows for the identification of specific liquid crystal phases (e.g., nematic, smectic) by observing their unique optical textures. For the general class of 4-n-alkanoyloxy benzoic acids, it has been observed that analogues with shorter alkyl chains tend to exhibit nematic phases, while those with longer chains often display more ordered smectic phases. Symmetrical dimers of these acids have been shown to exhibit smectic mesophases.
Table 1: Illustrative Phase Transitions of 4-n-Alkanoyloxybenzoic Acid Dimers
This table provides representative data for the homologous series to illustrate general trends. C = Crystal, Sm = Smectic, N = Nematic, I = Isotropic Liquid.
| Alkyl Chain (n) | Melting Point (°C) | Clearing Point (°C) | Mesophase(s) |
| 4 | ~147 | ~251 | N |
| 5 | ~128 | ~238 | N, SmC |
| 6 | ~125 | ~225 | N, SmC |
| 7 | ~118 | ~215 | N, SmC |
| 8 | ~122 | ~208 | SmC |
A defining characteristic of benzoic acid derivatives in the context of liquid crystals is their ability to form stable hydrogen-bonded dimers. The carboxylic acid groups of two molecules associate via strong, directional O-H···O hydrogen bonds. This self-assembly process results in the formation of a supramolecular structure that is significantly more elongated and rigid than the individual monomer.
This "supramolecular mesogen" has a higher aspect ratio (length-to-breadth ratio), which enhances the molecular anisotropy required for the formation of liquid crystalline phases. The stability of these hydrogen-bonded dimers is a critical factor in the expression of mesomorphism in this class of compounds. The formation of these rod-like dimers is a foundational step, which then allows for further organization into the ordered fluid phases characteristic of liquid crystals.
Molecular Design Principles for Liquid Crystalline this compound Analogues
The design of liquid crystals based on this compound analogues relies on a deep understanding of structure-property relationships. By systematically modifying the molecular architecture, it is possible to tune the mesomorphic properties, such as the temperature range of the liquid crystal phase and the type of mesophase formed.
The mesomorphic behavior of these compounds is highly sensitive to changes in their molecular structure. Key influential factors include:
Length of the Terminal Alkyl Chain: The length of the alkanoyloxy side chain has a significant impact on the thermal stability of the mesophase. As the chain length increases, there is often a decrease in the clearing temperature (the temperature at which the material becomes an isotropic liquid), but it can also lead to the appearance of more highly ordered smectic phases in addition to or in place of the nematic phase.
Position of the Ester Moiety: The substitution pattern on the benzoic acid ring is crucial. Para-substituted derivatives, such as the 4-alkanoyloxy benzoic acids, are more linear and rod-like than their meta-substituted (3-alkanoyloxy) counterparts. This increased linearity leads to stronger intermolecular interactions and more stable liquid crystal phases. Consequently, the para-derivatives are generally more stable mesogens.
Core Structure: The rigidity and linearity of the aromatic core are essential for promoting liquid crystallinity. The phenyl ring in benzoic acid provides this necessary rigid segment.
The principle of hydrogen bonding can be extended to create complex supramolecular liquid crystals. Instead of self-dimerization, a 4-alkanoyloxybenzoic acid can be combined with a different, complementary molecule that acts as a hydrogen-bond acceptor, such as a pyridine (B92270) derivative. This interaction between a hydrogen-bond donor (the acid) and an acceptor (the pyridine) leads to the formation of a new, larger supramolecular complex.
This strategy is a powerful tool in molecular design because it can induce or enhance liquid crystalline behavior. Even if one or both of the individual components are not liquid crystalline, the resulting hydrogen-bonded complex can exhibit stable mesophases. The formation of these complexes, confirmed by techniques like Fourier-transform infrared spectroscopy (FT-IR), allows for the creation of materials with finely tuned properties by carefully selecting the donor and acceptor components.
Computational Studies of Liquid Crystalline this compound Derivatives
Computational methods, particularly Density Functional Theory (DFT), serve as a valuable tool to complement experimental investigations of this compound derivatives and their analogues. These theoretical studies provide a deeper understanding of the molecular properties that govern liquid crystalline behavior.
DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecules and their hydrogen-bonded dimers.
Analyze Intermolecular Interactions: Quantify the strength of the hydrogen bonds responsible for dimer formation, confirming that para-substituted isomers form stronger hydrogen bonds than meta-isomers, which supports experimental observations of their relative thermal stability.
Calculate Reactivity Parameters: Understand the electronic properties of the molecules, which can influence their optical and dielectric behavior.
Corroborate Experimental Findings: Theoretical models can be used to support and explain the mesomorphic behaviors observed through experimental techniques like DSC and POM.
By providing insight into the relationship between molecular structure and material properties at a fundamental level, computational studies aid in the rational design of new liquid crystalline materials for various applications.
Density Functional Theory (DFT) Characterizations
Density Functional Theory (DFT) serves as a powerful computational tool to elucidate the electronic structure, molecular geometry, and spectroscopic properties of mesogenic compounds. For derivatives of 4-alkanoyloxybenzoic acids, DFT calculations have been instrumental in understanding how the molecular structure influences their liquid crystalline properties. While specific DFT studies exclusively on this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from studies on homologous series of 4-n-alkanoyloxy benzoic acids.
Research on these related compounds reveals that the geometry of the molecule, particularly the conformation of the ester group and the alkyl chain, plays a crucial role in determining the stability of the mesophase. nih.gov DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to optimize the molecular geometry and calculate key electronic parameters. researchgate.net
One of the key aspects investigated using DFT is the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter that influences the chemical reactivity and optical properties of the material. vjst.vn For instance, studies on 4-n-alkanoyloxy benzoic acids have shown that increasing the length of the alkyl chain can lead to a blue shift in the absorption spectra. nih.gov This is attributed to steric hindrance effects that can alter the electronic structure.
Furthermore, DFT is employed to calculate the dipole moment and polarizability, which are fundamental to understanding the intermolecular interactions that drive the formation of liquid crystal phases. The calculated reactivity parameters can also shed light on the stability of the mesogens. nih.gov For example, para-substituted alkanoyloxy benzoic acids have been shown to be more stable than their meta-substituted counterparts due to stronger hydrogen bonding interactions, a finding supported by DFT calculations. nih.gov
Molecular electrostatic potential (MEP) maps generated from DFT calculations provide a visual representation of the charge distribution on the molecule, highlighting the electrophilic and nucleophilic sites. This is particularly useful in understanding the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are paramount in the self-assembly of liquid crystals. researchgate.net
Table 1: Representative DFT-Calculated Parameters for Benzoic Acid Derivatives This table presents typical parameters obtained from DFT calculations for benzoic acid derivatives, providing a reference for the expected values for this compound.
Molecular Dynamics Simulations of Mesophase Transitions
MD simulations of calamitic liquid crystals typically employ all-atom or united-atom force fields to model the intermolecular and intramolecular interactions. These simulations can predict the formation of different mesophases, such as nematic and smectic phases, by analyzing the translational and orientational order of the molecules as a function of temperature. nih.gov The transition from an isotropic liquid to a nematic phase, for instance, is characterized by the emergence of long-range orientational order, which can be quantified by the order parameter. nih.gov
Simulations can provide detailed insights into the dynamics of mesophase transitions. For example, the mechanism of nucleation and growth of ordered domains from a disordered phase can be observed. researchgate.netunimi.it Studies on benzoic acid have explored the formation of subcritical clusters in the liquid phase, which are aggregates of molecules that precede the formation of a crystal nucleus. researchgate.netunimi.it These simulations highlight the importance of specific intermolecular interactions, such as aromatic stacking and hydrogen bonding, in driving the ordering process. unimi.it
The influence of molecular architecture on phase behavior is another key area explored by MD simulations. For calamitic mesogens, factors such as the length and branching of terminal alkyl chains can significantly affect the transition temperatures and the type of mesophase formed. The bulky pivaloyl group in this compound, with its tertiary butyl moiety, is expected to introduce significant steric hindrance, which could influence the packing efficiency and the stability of the mesophases compared to linear acyl derivatives.
Table 2: Typical Parameters in Molecular Dynamics Simulations of Calamitic Liquid Crystals This table outlines the common parameters and their typical values used in MD simulations to study the mesophase transitions of calamitic liquid crystals.
Role As a Promoiety in Chemical Design Strategies Involving Pivaloyl Groups
Chemical Strategies for Pivaloyl Moiety Introduction in Prodrug Design
The introduction of a pivaloyl moiety to a parent drug molecule is a key step in the synthesis of pivalate-containing prodrugs. This chemical modification is typically achieved through esterification, where a hydroxyl or carboxyl group on the drug molecule is linked to the pivaloyl group. The resulting pivaloyl ester masks the polar functional group of the parent drug, a common strategy to enhance properties like membrane permeability.
Several standard chemical methods are employed for this purpose:
Reaction with Pivaloyl Chloride: A common and effective method involves reacting the parent drug, which contains a hydroxyl group, with pivaloyl chloride (PvCl) in the presence of a base like pyridine (B92270). The base neutralizes the hydrochloric acid byproduct generated during the reaction.
Reaction with Pivaloic Anhydride (B1165640): Another approach is the use of pivaloic anhydride as the acylating agent. This reaction can be catalyzed by Lewis acids, such as scandium triflate (Sc(OTf)3), or by bases like 4-(N,N-dimethylamino)pyridine (DMAP).
Mixed Anhydride Formation: Pivaloyl chloride is also used to form mixed anhydrides with carboxylic acids. This "activates" the carboxylic acid, which can then be coupled with another molecule, a technique often utilized in peptide synthesis.
A widely used variation in prodrug design is the pivaloyloxymethyl (POM) group. This promoiety is not attached directly but via a methylene (B1212753) oxy linker. The POM group is often introduced using pivaloyloxymethyl chloride (POM-Cl). This "pro-prodrug" approach creates a system that, upon initial ester cleavage, becomes unstable and rapidly releases the parent drug.
These synthetic strategies are summarized in the table below.
| Method | Reagents | Catalyst/Base | Typical Application |
| Acylation with Acid Chloride | Pivaloyl Chloride (PvCl) | Pyridine | Esterification of hydroxyl groups |
| Acylation with Anhydride | Pivaloic Anhydride | Scandium Triflate, DMAP | Esterification of hydroxyl groups |
| Mixed Anhydride Method | Pivaloyl Chloride (PvCl) | Triethylamine | Activation of carboxylic acids for coupling |
| Pivaloyloxymethylation | Pivaloyloxymethyl Chloride (POM-Cl) | Sodium Iodide | Introduction of the POM promoiety |
Mechanistic Understanding of Pivaloyl Ester Cleavage in Chemical Systems
The effectiveness of a pivaloyl-based prodrug strategy hinges on the predictable cleavage of the pivaloyl ester bond in vivo to release the active parent drug. This cleavage can occur through two primary pathways: enzymatic hydrolysis and chemical hydrolysis.
Enzymatic Hydrolysis Mechanisms
The primary mechanism for the bioactivation of pivaloyl ester prodrugs is hydrolysis catalyzed by ubiquitous enzymes known as esterases (e.g., carboxylesterases), which are abundant in the body, particularly in the liver, plasma, and intestinal mucosa. nih.gov These enzymes belong to the α,β-hydrolase-fold family and catalyze the cleavage of the ester bond to yield the parent drug, pivalic acid, and in the case of POM prodrugs, formaldehyde. researchgate.netnih.gov
The general mechanism involves a catalytic triad (B1167595) (typically serine, histidine, and an acidic residue like aspartate or glutamate) in the active site of the esterase. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the pivaloyl ester. This forms a tetrahedral intermediate, which then collapses to release the alcohol portion of the ester (the parent drug) and forms a temporary pivaloyl-enzyme intermediate. This intermediate is subsequently hydrolyzed by water to release pivalic acid and regenerate the active enzyme.
The rate of enzymatic hydrolysis can be significantly influenced by the steric hindrance of the bulky tert-butyl group of the pivaloyl moiety. This steric bulk can slow down the rate of hydrolysis compared to less hindered esters like acetates or propionates. nih.gov This property can be strategically useful in modulating the drug's release profile.
Chemical Hydrolysis Pathways
Chemical, or non-enzymatic, hydrolysis of pivaloyl esters is generally slow under physiological conditions (pH 7.4, 37°C). tandfonline.com Pivalic acid esters are noted to be unusually resistant to hydrolysis compared to esters of less sterically hindered carboxylic acids. tandfonline.com This stability is advantageous for a prodrug, as it minimizes premature drug release in the gastrointestinal tract or during storage and ensures that the majority of the activation occurs via enzymatic processes at the intended site.
However, cleavage can be induced under non-physiological pH conditions:
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway is generally reversible. nih.gov
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This process is irreversible because the resulting carboxylate anion (pivalate) is resonance-stabilized and shows no tendency to react with the released alcohol. nih.govnih.gov
The stability of pivaloyl esters across a range of pH values is a key design feature, ensuring the prodrug remains intact until it encounters the necessary metabolic enzymes.
| Condition | Catalyst/Reagent | Mechanism | Reversibility | Rate at Physiological pH |
| Enzymatic | Esterases | Nucleophilic attack by active site Serine | Irreversible (in vivo) | Primary pathway |
| Chemical (Acidic) | H₃O⁺ | Carbonyl protonation, then H₂O attack | Reversible | Very Slow |
| Chemical (Basic) | OH⁻ | Nucleophilic attack by hydroxide | Irreversible | Very Slow |
Design Principles for Modulating Physicochemical Properties via Pivaloyl Promoiety in Chemical Contexts
The attachment of a pivaloyl promoiety is a deliberate chemical strategy to alter the physicochemical properties of a parent drug, primarily to overcome barriers to its effectiveness, such as poor absorption or rapid metabolism.
Lipophilicity Enhancement in Chemical Derivatives
A primary reason for employing pivaloyl or pivaloyloxymethyl (POM) promoieties is to increase the lipophilicity of a drug. researchgate.net Many potent drug molecules possess polar functional groups (e.g., carboxylates, phosphates, hydroxyls) that are ionized at physiological pH. This charge hinders their ability to pass through the lipid bilayers of cell membranes, such as the intestinal wall or the blood-brain barrier, leading to poor oral bioavailability. nih.gov
A study on tricyclic analogues of acyclovir (B1169) demonstrated a clear hierarchy of lipophilicity enhancement from various ester promoieties, with the pivaloyl ester being the most lipophilic. The experimentally determined order of lipophilicity was: Pivaloyl > isobutyryl > ethoxycarbonyl > nicotinoyl > acetyl. nih.gov
Metabolic Stability Considerations in Chemical Systems
However, the most significant metabolic consideration for pivalate-generating prodrugs is the fate of the pivalic acid released upon hydrolysis. Pivalic acid itself is not readily metabolized further in humans. nih.gov Instead, it is activated in cells to its coenzyme A thioester, pivaloyl-CoA. nih.gov This intermediate then reacts with carnitine, a vital compound for fatty acid metabolism, to form pivaloylcarnitine, which is subsequently excreted in the urine. nih.govnih.gov
This process serves as the primary elimination route for pivalate. If a high dose of a pivalate-releasing prodrug is administered over a long period, it can lead to a significant depletion of the body's carnitine stores. nih.govnih.gov This disruption of carnitine homeostasis is a critical design consideration, as carnitine deficiency can have significant metabolic consequences. nih.govtandfonline.comnih.gov Therefore, the design of such prodrugs must balance the benefits of the pivaloyl promoiety with the potential metabolic burden of the released pivalic acid. nih.gov
Advanced Analytical Characterization of 4 Pivaloyloxybenzoic Acid and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of 4-Pivaloyloxybenzoic acid, offering unambiguous evidence of its chemical composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the pivaloyl group. The aromatic protons typically appear as two doublets in the downfield region, a characteristic pattern for para-substituted benzene (B151609) rings. The protons on the benzene ring adjacent to the carboxyl group are expected to resonate at a slightly different chemical shift compared to those adjacent to the pivaloyloxy group due to the different electronic effects of these substituents. The nine equivalent protons of the tert-butyl group of the pivaloyl moiety will give rise to a sharp singlet in the upfield region of the spectrum. The acidic proton of the carboxylic acid group will appear as a broad singlet at a significantly downfield chemical shift, which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in this compound. This includes signals for the carboxyl carbon, the ester carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the four distinct aromatic carbons of the para-substituted ring. The chemical shifts of the aromatic carbons are influenced by the nature of the substituent, allowing for their unambiguous assignment.
For comparison, the related compound, 4-(palmitoyloxy)benzoic acid, displays characteristic ¹H NMR signals at δ 7.99 (d, J = 8.6 Hz, 2H, Ar–H) and 7.24 (d, J = 8.6 Hz, 2H, Ar–H), and ¹³C NMR signals for the carbonyl carbons at δ 171.89 and 167.17 scielo.br. It is anticipated that this compound would exhibit a similar pattern for its aromatic protons and distinct signals for its pivaloyl and carboxyl carbons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to -COOH) | ~8.1 | ~131 |
| Aromatic CH (ortho to -OCOC(CH₃)₃) | ~7.2 | ~122 |
| Aromatic C (ipso to -COOH) | - | ~129 |
| Aromatic C (ipso to -OCOC(CH₃)₃) | - | ~154 |
| Carboxyl C=O | - | ~172 |
| Ester C=O | - | ~177 |
| tert-butyl C(CH₃)₃ | - | ~39 |
| tert-butyl C(CH₃)₃ | ~1.3 | ~27 |
| Carboxyl OH | >10 (broad) | - |
Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The FT-IR spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of its specific chemical bonds.
Key characteristic peaks expected in the FT-IR spectrum of this compound include:
A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid dimer, which is a result of strong hydrogen bonding.
A sharp and intense absorption peak around 1760-1780 cm⁻¹ attributed to the C=O stretching vibration of the pivaloyl ester group.
Another strong absorption peak in the region of 1680-1710 cm⁻¹ due to the C=O stretching of the carboxylic acid group.
Several bands in the 1600-1450 cm⁻¹ region corresponding to the C=C stretching vibrations within the aromatic ring.
Strong absorption bands in the 1300-1100 cm⁻¹ range, which are characteristic of the C-O stretching vibrations of both the ester and carboxylic acid moieties.
The spectrum of the analogous compound, 4-acetoxybenzoic acid, shows characteristic IR peaks that can be used for comparison researchgate.net.
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |
| Ester C=O | Stretch | 1760-1780 | Strong |
| Carboxylic Acid C=O | Stretch | 1680-1710 | Strong |
| Aromatic C=C | Stretch | 1600-1450 | Medium-Weak |
| Ester/Carboxylic Acid C-O | Stretch | 1300-1100 | Strong |
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns.
Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The fragmentation of this compound is expected to proceed through several characteristic pathways. A prominent fragmentation pathway would involve the cleavage of the ester bond, leading to the formation of a pivaloyl cation ([C(CH₃)₃CO]⁺) at m/z 85 and a 4-hydroxybenzoic acid radical cation. Another significant fragmentation would be the loss of the tert-butyl group, resulting in a fragment ion. The loss of the entire pivaloyloxy group would also be an expected fragmentation pathway.
For comparison, the mass spectrum of 4-acetoxybenzoic acid shows a characteristic fragmentation pattern that can provide insights into the expected fragmentation of the pivaloyl analogue nist.gov.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Structure | Predicted m/z |
| Molecular Ion | [C₁₂H₁₄O₄]⁺ | 222 |
| Pivaloyl Cation | [(CH₃)₃CCO]⁺ | 85 |
| Loss of tert-butyl | [M - C(CH₃)₃]⁺ | 165 |
| 4-Hydroxybenzoyl Cation | [HOC₆H₄CO]⁺ | 121 |
Thermal Analysis Methods
Thermal analysis techniques are employed to study the physical and chemical properties of this compound as a function of temperature. These methods provide valuable information on its melting behavior, phase transitions, and thermal stability.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For this compound, DSC can be used to determine its melting point and to identify any other phase transitions, such as solid-solid transitions, that may occur upon heating or cooling.
A typical DSC thermogram for a crystalline organic compound like this compound would show a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is taken as the melting temperature (Tₘ), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus). The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point. Studies on similar n-alkanoyloxy benzoic acids have shown that the length of the acyl chain can influence the mesomorphic properties and phase transition temperatures scielo.br.
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability of this compound and to study its decomposition profile.
The TGA curve for this compound would show the temperature at which the compound begins to decompose, indicated by a significant loss of mass. The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study its pyrolysis or in an oxidative atmosphere (e.g., air) to study its combustion. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is at its maximum. The thermal decomposition of esters can proceed through various mechanisms, and TGA provides valuable data for understanding these processes researchgate.netchemicalbook.com.
Interactive Data Table: Summary of Thermal Analysis Data for Benzoic Acid Derivatives
| Compound | Melting Point (°C) | Decomposition Onset (°C) |
| Benzoic Acid | ~122 | >200 |
| 4-Acetoxybenzoic Acid | 190-194 | Not specified |
| 4-n-Alkanoyloxy Benzoic Acids | Varies with chain length | Generally stable up to ~250 |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for the separation, identification, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of molecules. In this method, the compound is separated based on its hydrophobic character.
The separation is typically achieved on a nonpolar stationary phase, such as a C18-modified silica (B1680970) column. thaiscience.infolongdom.org A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components. thaiscience.infoekb.eg To ensure the carboxylic acid group of this compound is in its protonated, less polar form, an acid modifier like phosphoric acid, formic acid, or trifluoroacetic acid is often added to the mobile phase. sielc.comlongdom.orgripublication.com This leads to better peak shape and reproducible retention times. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light efficiently. longdom.orgripublication.com
The purity of this compound can be accurately determined by analyzing the area of its peak in the chromatogram relative to the areas of any impurity peaks. The method can be validated according to International Council for Harmonisation (ICH) guidelines to establish its linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ). ekb.eglongdom.org
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for hydrophobic interaction-based separation. longdom.orglongdom.org |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water | The polar mobile phase elutes the compound from the column. The ratio determines the retention time. thaiscience.info |
| Modifier | 0.1% Phosphoric Acid or Formic Acid | Suppresses the ionization of the carboxylic acid group, improving peak shape and retention. longdom.org |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and, consequently, the analysis time and resolution. thaiscience.inforipublication.com |
| Detection | UV at ~230-280 nm | The aromatic ring allows for sensitive detection of the analyte. longdom.orgresearchgate.net |
| Column Temperature | 25-35 °C | Maintains consistent retention times and separation efficiency. longdom.org |
Gas Chromatography (GC) Applications
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility and high polarity of the carboxylic acid group, this compound is not suitable for direct GC analysis. colostate.edu Its presence can lead to poor peak shape (tailing) and interactions with the GC column. restek.com Therefore, a chemical modification step known as derivatization is required to convert the carboxylic acid into a more volatile and less polar ester or silyl (B83357) ester. researchgate.netlibretexts.org
Common derivatization methods include:
Esterification : Reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a catalyst like boron trifluoride (BF3) to form a methyl ester. restek.com Another approach is in-injector esterification using reagents like tetramethylammonium (B1211777) hydroxide (B78521). researchgate.net
Silylation : Treating the acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. restek.com
Once derivatized, the resulting compound can be readily analyzed by GC, typically using a nonpolar or medium-polarity capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. nih.gov
| Step | Description | Common Reagents/Conditions |
|---|---|---|
| 1. Derivatization (Silylation) | Conversion of the polar carboxylic acid to a nonpolar, volatile trimethylsilyl (TMS) ester. | BSTFA or MSTFA, often with 1% TMCS catalyst. Reaction at ~60 °C. restek.com |
| 1. Derivatization (Esterification) | Conversion of the carboxylic acid to a more volatile methyl ester. | BF3 in Methanol. Reaction at ~60 °C. restek.com |
| 2. GC Separation | Injection of the derivatized sample onto the GC for separation. | Column: SE-30 or similar nonpolar phase. nih.gov Isothermal or temperature-programmed oven. |
| 3. Detection | Detection of the eluted derivative. | Flame Ionization Detector (FID) or Mass Spectrometry (MS). nih.gov |
X-ray Diffraction Analysis
X-ray diffraction (XRD) is an indispensable analytical technique for probing the atomic and molecular arrangement in solid materials. It is used to determine the three-dimensional structure of single crystals and to characterize the morphology and phase behavior of polymeric materials.
Single Crystal X-ray Diffraction for Solid-State Structures
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.comuni-ulm.de By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is generated. unica.it Analysis of the positions and intensities of the diffracted beams allows for the calculation of the unit cell dimensions (the basic repeating block of the crystal) and the exact coordinates of every atom in the molecule. uni-ulm.de
| Parameter | Value | Information Provided |
|---|---|---|
| Chemical Formula | C₁₇H₁₆O₅ | Elemental composition of the molecule in the crystal. |
| Crystal System | Monoclinic | The fundamental symmetry class of the crystal lattice. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 21.063 Å, b = 5.703 Å, c = 24.437 Å, β = 99.790° | The dimensions and angle of the repeating crystal lattice unit. |
| Volume (V) | 2893 ų | The volume of the unit cell. |
| Molecules per Unit Cell (Z) | 8 | The number of molecules contained within one unit cell. |
Wide-Angle X-ray Diffraction (WAXD) for Polymer Morphology and Mesophases
When this compound is used as a monomer or incorporated into a polymer, Wide-Angle X-ray Diffraction (also known as Wide-Angle X-ray Scattering, WAXS) becomes a crucial tool for characterizing the resulting material's morphology. Unlike SC-XRD, WAXD is used on polycrystalline or semi-crystalline materials, including polymers, to probe the ordered arrangements of polymer chains. units.it
Poly(4-hydroxybenzoate) can be prepared from this compound, yielding a crystalline polymer. researchgate.net WAXD patterns of such polymers provide information on:
Degree of Crystallinity : The diffraction pattern of a semi-crystalline polymer consists of sharp peaks (from crystalline regions) superimposed on a broad amorphous halo (from disordered regions). The relative areas of these components can be used to quantify the degree of crystallinity. units.it
Identification of Crystalline Phases : Polymers can crystallize into different packing arrangements (polymorphs). WAXD patterns are unique to each phase and can be used for identification.
Mesophase Characterization : For liquid crystalline polymers incorporating 4-pivaloyloxybenzoyl moieties, WAXD is used to identify and characterize various mesophases (e.g., nematic, smectic) by analyzing the characteristic diffraction peaks that correspond to different levels of molecular order.
Crystallite Size and Orientation : The width of the diffraction peaks can be used to estimate the size of the crystalline domains via the Scherrer equation. units.it In oriented or stretched polymer films, the azimuthal distribution of diffraction intensity reveals the preferred orientation of the polymer chains. units.itmdpi.com
| Parameter Analyzed | Diffraction Pattern Feature | Structural Information |
|---|---|---|
| Crystalline Structure | Positions of sharp diffraction peaks (2θ angles) | Interplanar spacings (d-spacings), unit cell identification. units.it |
| Degree of Crystallinity | Ratio of crystalline peak area to total scattered area | Quantitative measure of the crystalline fraction in the material. units.it |
| Crystallite Size | Width of diffraction peaks (peak broadening) | Average size of the ordered crystalline domains. units.it |
| Molecular Orientation | Azimuthal intensity distribution in 2D patterns | Preferred alignment of polymer chains in stretched or drawn samples. mdpi.com |
Self Assembly Phenomena Involving 4 Pivaloyloxybenzoic Acid Analogues
Supramolecular Assembly Directed by Non-Covalent Interactions
The foundation of self-assembly in 4-pivaloyloxybenzoic acid and its analogues lies in the specific and directional non-covalent interactions between molecules. These forces, though individually weak, collectively drive the formation of stable, higher-order structures. The primary interactions at play are hydrogen bonding, π-π stacking, and hydrophobic effects, which together orchestrate the assembly process from the molecular level to macroscopic materials.
Hydrogen Bonding in Benzoic Acid Systems
Hydrogen bonding is a paramount directional force in the self-assembly of benzoic acid derivatives. The carboxylic acid moiety is a classic motif for forming robust hydrogen-bonded dimers. In these systems, two carboxylic acid groups associate in a head-to-head fashion, creating a characteristic eight-membered ring. This dimerization is a fundamental and often initial step in the hierarchical self-assembly process. researchgate.net
This strong dimeric association significantly influences the physical properties and subsequent aggregation behavior of the molecules. For instance, benzoic acid is known to form hydrogen-bonded dimers in solution, which can then further assemble into larger structures through other interactions. researchgate.net The stability of these hydrogen-bonded pairs is a critical factor that can be preserved within the final crystal structure. researchgate.net The predictable nature of this interaction makes the benzoic acid group a reliable building block, or synthon, in the field of crystal engineering and supramolecular chemistry. acs.org
| Interaction Type | Participating Groups | Resulting Motif | Significance in Assembly |
| Hydrogen Bonding | Carboxylic Acid (-COOH) | Centrosymmetric Dimer | Primary driving force for initial dimerization |
π-π Stacking and Hydrophobic Interactions
Alongside hydrogen bonding, π-π stacking and hydrophobic interactions play a crucial role in the organization of this compound analogues. The aromatic benzene (B151609) rings of the benzoic acid core tend to stack upon one another, an interaction driven by favorable electrostatic interactions between their π-electron clouds. mdpi.com This stacking contributes significantly to the stability of the assembled structures and often directs the long-range order. researchgate.net Studies on benzoic acid have shown that after the initial formation of hydrogen-bonded dimers, these pairs can further stack into tetramers and higher-order aggregates through these aromatic interactions. researchgate.net
The "pivaloyloxy" group—a bulky and nonpolar tert-butyl group attached via an ester linkage—introduces significant hydrophobic character. Hydrophobic interactions arise from the tendency of these nonpolar groups to minimize contact with polar environments, driving them to aggregate. This effect, combined with the steric bulk of the pivaloyl group, can influence the packing arrangement of the molecules, potentially modifying the distance and geometry of π-π stacking and leading to unique assembled morphologies. nih.gov The interplay between the hydrophilic carboxylic acid group and the hydrophobic pivaloyloxy tail makes these molecules amphiphilic, a key characteristic for forming complex nanostructures.
| Interaction Type | Key Molecular Feature | Role in Self-Assembly |
| π-π Stacking | Aromatic Benzene Ring | Stabilizes and directs the stacking of hydrogen-bonded dimers into columns or layers. |
| Hydrophobic Interactions | Pivaloyl (tert-butyl) Group | Drives aggregation of nonpolar moieties, influencing packing and solubility. |
Formation of Ordered Nanostructures and Liquid Crystal Assemblies
The combined effects of hydrogen bonding, π-π stacking, and hydrophobic forces can lead to the formation of highly ordered systems, such as distinct nanostructures and liquid crystalline phases. Liquid crystals represent a state of matter with properties between those of a conventional liquid and a solid crystal, and their formation is a common feature of substituted benzoic acids. nih.govnih.gov The ability of these molecules to self-organize into ordered structures is fundamental to their potential applications in materials science and optoelectronics. nih.gov
Lamellar and Fibrillar Morphologies
Self-assembly of amphiphilic molecules like this compound analogues can result in a variety of morphologies, with lamellar (sheet-like) and fibrillar (fiber-like) structures being common outcomes. researchgate.netresearchgate.net In a lamellar arrangement, molecules typically align in layers, often with a bilayer structure where the hydrophilic carboxylic acid groups interact at the interface of each layer, and the hydrophobic tails are sequestered within the layers. This type of organization is common in liquid crystal smectic phases.
Fibrillar structures, or nanofibers, arise from the one-dimensional stacking of molecules. nih.govnih.gov For benzoic acid systems, this can be envisioned as the stacking of the hydrogen-bonded dimers into long columns or ribbons, stabilized by continuous π-π interactions along the stack's axis. These fibers can then entangle to form networks, leading to the formation of gels or other soft materials. researchgate.net The specific morphology that forms depends on a delicate balance of intermolecular forces, concentration, temperature, and solvent conditions.
Molecular Design for Controlled Self-Assembly
The precise control over the self-assembly process and the resulting structures can be achieved through rational molecular design. nih.govrsc.org By systematically modifying the chemical structure of the benzoic acid analogues, one can tune the intermolecular interactions to favor a specific outcome. mdpi.com
Key design elements include:
The nature of the substituent: The size, shape, and polarity of the group at the para-position (like the pivaloyloxy group) have a profound impact. Bulky groups can introduce steric hindrance that affects the efficiency of packing.
Balance of forces: The relative strengths of hydrogen bonding, π-π stacking, and hydrophobic interactions determine the final architecture. For example, strengthening the π-π interactions through the introduction of electron-rich or electron-poor aromatic systems can enhance columnar stacking. mdpi.com
Amphiphilicity: Adjusting the balance between the hydrophilic head (carboxylic acid) and the hydrophobic tail (the pivaloyloxy-containing alkyl chain) can be used to control the formation of different phases, such as micelles, vesicles, or lamellar structures in solution. mdpi.com
This ability to engineer molecules for a desired self-assembled structure is a cornerstone of supramolecular chemistry and nanotechnology, opening pathways to novel materials with tailored properties. rsc.org
Future Research Directions and Emerging Applications
Integration in Novel Functional Materials
The exploration of 4-Pivaloyloxybenzoic acid and its derivatives as components of novel functional materials, particularly in the realm of liquid crystals, represents a promising avenue of research. Benzoic acid derivatives are known to form liquid crystals, a state of matter with properties between those of conventional liquids and solid crystals, which are crucial for technologies like displays. nih.gov The tendency of molecules like 4-alkoyloxy benzoic acids to form thermotropic liquid crystals is well-documented. nih.gov These molecules typically self-assemble through hydrogen bonding between their carboxylic acid groups to form dimers, which then organize into various liquid crystalline phases (mesophases). cadrek12.orged.gov
Future investigations will likely focus on how the sterically demanding pivaloyl group of this compound influences its mesomorphic behavior. The bulk of this group could lead to unique packing arrangements and potentially new or modified liquid crystalline phases compared to analogues with linear alkyl chains. Research into new liquid crystalline hydrogen-bonded 3- or 4-n-alkanoyloxy benzoic acids has already demonstrated that variations in the alkanoyloxy chain can significantly affect their thermal and mesomorphic properties. nih.gov The integration of this compound into polymer-dispersed liquid crystals (PDLCs) is another area of interest, where microdroplets of the liquid crystal are embedded in a solid polymer matrix, a technology used in smart glass and other applications that require switchable transparency.
Computational Design and Prediction of Derivative Properties
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules with tailored properties, and their application to this compound derivatives is a key future research direction. While specific computational studies on this compound are not yet widely reported, the methodologies applied to similar organic molecules can provide a roadmap. For instance, Density Functional Theory (DFT) calculations can be employed to predict the molecular geometry, electronic structure, and spectroscopic properties of new this compound analogues. Such calculations have been used to determine the energy band gap of other liquid crystalline alkanoyloxy benzoic acids. nih.gov
Molecular docking simulations, a technique often used in drug discovery, could be adapted to predict how derivatives of this compound might interact with other molecules or surfaces, which is crucial for designing new sensors or catalysts. For example, computational docking has been used to rationalize the structure-activity relationships of sulfamoyl benzoic acid analogues. nih.gov By computationally screening a virtual library of this compound derivatives with various functional groups, researchers can identify promising candidates for synthesis and experimental validation, thereby accelerating the discovery of new materials with desired optical, electronic, or thermal properties.
Advanced Synthetic Method Development for Complex Analogues
The development of more sophisticated and efficient synthetic methods will be crucial for accessing a wider range of complex analogues of this compound. While the core structure is readily accessible, the introduction of additional functional groups onto the aromatic ring or modifications of the pivaloyl group can be challenging. Future research in this area will likely focus on leveraging modern synthetic organic chemistry techniques to create a diverse library of derivatives for materials science and other applications.
This could involve the use of transition-metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of analogues with extended conjugation or specific electronic properties. Furthermore, the development of late-stage functionalization techniques would enable the modification of the this compound scaffold in the final steps of a synthetic sequence, providing rapid access to a variety of analogues from a common intermediate. The synthesis of complex analogues of other bioactive molecules, such as ursolic acid derivatives, demonstrates the power of these advanced synthetic approaches. mdpi.com By expanding the synthetic toolbox, researchers can create novel this compound-based molecules with precisely controlled structures and functions.
Exploration of New Self-Assembled Architectures
The ability of molecules to spontaneously organize into well-defined structures, a process known as self-assembly, is a cornerstone of nanotechnology and materials science. The carboxylic acid group of this compound makes it an excellent candidate for forming predictable supramolecular structures through hydrogen bonding. cadrek12.orged.gov Research on related p-alkoxybenzoic acids has shown that they form hydrogen-bonded dimers that act as rod-like building blocks for liquid crystalline phases. cadrek12.orged.gov
A key future research direction will be to investigate the specific self-assembled architectures that can be formed from this compound and its derivatives. The bulky pivaloyl group is expected to play a significant role in dictating the packing of these molecules, potentially leading to the formation of novel supramolecular motifs beyond the typical calamitic (rod-like) liquid crystals. For example, the interplay between hydrogen bonding of the carboxylic acid and the steric demands of the pivaloyl group could result in the formation of unique two-dimensional (2D) or three-dimensional (3D) networks. The study of supramolecular interactions in co-crystals of other benzoic acid derivatives has revealed the formation of complex hydrogen-bonded networks, highlighting the potential for rich structural diversity. nih.govmdpi.com The exploration of these new self-assembled architectures could lead to the development of novel materials with applications in areas such as porous materials, molecular recognition, and nanoscale electronics.
Q & A
Q. How should researchers validate conflicting crystallographic data for this compound polymorphs?
- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) at 100 K to resolve unit cell parameters. Compare with Cambridge Structural Database entries (e.g., CSD refcode: XYZABC). Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···O bonds) driving polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
